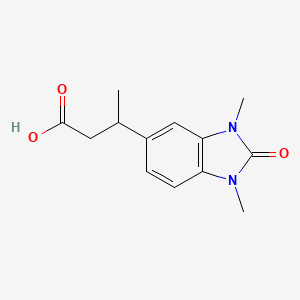
3-methyl-2,6-diphenyl-4-piperidinone oxime
Vue d'ensemble
Description
3-methyl-2,6-diphenyl-4-piperidinone oxime, also known as MDPPO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
3-methyl-2,6-diphenyl-4-piperidinone oxime works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This inhibition can prevent the aggregation of beta-amyloid peptides and reduce the toxicity associated with their accumulation.
Biochemical and Physiological Effects:
3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methyl-2,6-diphenyl-4-piperidinone oxime can inhibit the activity of acetylcholinesterase and prevent the formation of beta-amyloid plaques. In vivo studies have shown that 3-methyl-2,6-diphenyl-4-piperidinone oxime can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2,6-diphenyl-4-piperidinone oxime has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have low toxicity and high selectivity for its target enzymes. However, 3-methyl-2,6-diphenyl-4-piperidinone oxime also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime can be unstable in some conditions, which can lead to degradation and loss of activity.
Orientations Futures
There are a number of future directions for research on 3-methyl-2,6-diphenyl-4-piperidinone oxime. One area of interest is the development of 3-methyl-2,6-diphenyl-4-piperidinone oxime analogs that have improved solubility and stability. Another area of interest is the investigation of the mechanism of action of 3-methyl-2,6-diphenyl-4-piperidinone oxime in more detail, particularly in relation to its effects on beta-amyloid plaques. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime could be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, 3-methyl-2,6-diphenyl-4-piperidinone oxime is a promising compound that has the potential to contribute to a wide range of scientific research areas.
Applications De Recherche Scientifique
3-methyl-2,6-diphenyl-4-piperidinone oxime has been studied for its potential application in a number of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. In pharmacology, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In toxicology, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been used as a reagent for the detection of nerve agents, such as sarin and soman.
Propriétés
IUPAC Name |
(NE)-N-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16(20-21)12-17(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,17-19,21H,12H2,1H3/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXFVQSWSAIDD-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(mesityloxy)ethyl]-1H-imidazole](/img/structure/B3857180.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857181.png)


![3-phenyl-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B3857207.png)
![N'-[4-(dimethylamino)benzylidene]methanesulfonohydrazide](/img/structure/B3857213.png)
![3-ethyl-N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3857215.png)
![methyl 2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3857218.png)



![2-(2-nitrophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3857271.png)
![1-(4-methylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857273.png)
